FTI-2148 diTFA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

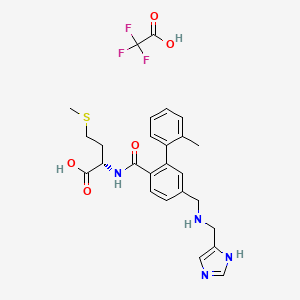

C26H29F3N4O5S |

|---|---|

分子量 |

566.6 g/mol |

IUPAC 名称 |

(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C24H28N4O3S.C2HF3O2/c1-16-5-3-4-6-19(16)21-11-17(12-25-13-18-14-26-15-27-18)7-8-20(21)23(29)28-22(24(30)31)9-10-32-2;3-2(4,5)1(6)7/h3-8,11,14-15,22,25H,9-10,12-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31);(H,6,7)/t22-;/m0./s1 |

InChI 键 |

ZCCUFUPJNUTGJM-FTBISJDPSA-N |

手性 SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)O.C(=O)(C(F)(F)F)O |

规范 SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

Foundational & Exploratory

FTI-2148 diTFA: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-2148 ditrifluoroacetate (diTFA) is a potent and selective peptidomimetic inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I), enzymes crucial for the post-translational modification of Ras proteins and other small GTPases implicated in oncogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FTI-2148 diTFA. It includes detailed experimental protocols for key assays, a summary of its inhibitory activity, and a discussion of its mechanism of action, supported by visualizations of relevant signaling pathways and experimental workflows.

Introduction

The Ras family of small GTPases plays a central role in signal transduction pathways that control cell proliferation, differentiation, and survival. Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras proteins that drive tumorigenesis. For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most critical of which is the attachment of a farnesyl or geranylgeranyl isoprenoid lipid tail, a process known as prenylation. This modification is catalyzed by the enzymes farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I).

Inhibition of these enzymes presents a compelling therapeutic strategy to block the function of oncogenic Ras. FTI-2148 was developed as a non-thiol-containing peptidomimetic that mimics the C-terminal CAAX motif of Ras proteins, thereby competitively inhibiting FTase and, to a lesser extent, GGTase I. Its discovery marked a significant advancement in the development of farnesyltransferase inhibitors with improved potency and selectivity.

Discovery and Mechanism of Action

FTI-2148 was identified as part of a research effort to develop non-thiol-containing peptidomimetic inhibitors of FTase with improved pharmacological properties over earlier thiol-based compounds. The design of FTI-2148 is based on the structure of the C-terminal tetrapeptide of Ras proteins, which serves as the recognition motif for FTase.

Mechanism of Inhibition

FTI-2148 acts as a competitive inhibitor of FTase, binding to the active site of the enzyme and preventing the farnesylation of its protein substrates, including Ras. By inhibiting this crucial post-translational modification, FTI-2148 prevents the localization of Ras to the plasma membrane, thereby blocking its downstream signaling and oncogenic activity. FTI-2148 also demonstrates inhibitory activity against GGTase I, which can be an important secondary target as some Ras isoforms can be alternatively prenylated by this enzyme, leading to resistance to FTase-specific inhibitors.

The signaling pathway affected by FTI-2148 is depicted below:

Synthesis of this compound

The synthesis of FTI-2148, a non-thiol-containing peptidomimetic, typically involves solid-phase peptide synthesis (SPPS) techniques. While the precise, step-by-step protocol for the industrial synthesis of this compound is proprietary, a general synthetic workflow can be outlined based on the synthesis of similar imidazole-containing peptidomimetics.

The synthesis generally proceeds by the sequential coupling of amino acid analogs and other building blocks onto a solid support resin. The imidazole moiety is a key component of the structure and is typically introduced as a pre-formed building block. The final compound is cleaved from the resin and purified, often using reverse-phase high-performance liquid chromatography (HPLC). The diTFA salt is formed during the final purification and lyophilization steps using trifluoroacetic acid.

A generalized workflow for the solid-phase synthesis is illustrated below:

Quantitative Data

The inhibitory activity of FTI-2148 has been characterized in various in vitro and in vivo models. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of FTI-2148[1]

| Target Enzyme | IC50 (nM) |

| Farnesyltransferase (FTase) | 1.4 |

| Geranylgeranyltransferase I (GGTase I) | 1700 |

Table 2: Cellular Activity of FTI-2148 Methylester Prodrug (FTI-2153)[1]

| Cellular Process | Cell Line | IC50 (nM) |

| H-Ras Processing | - | 10 |

| Rap1A Processing | - | >30,000 |

Table 3: In Vivo Antitumor Efficacy of FTI-2148[1]

| Tumor Model | Dose and Schedule | Tumor Growth Inhibition (%) |

| Human Lung Adenocarcinoma (A-549) Xenograft | 25 mg/kg/day, s.c. | 33 |

| Human Lung Adenocarcinoma (A-549) Xenograft | 50 mg/kg/day, s.c. | 67 |

| Human Lung Adenocarcinoma (A-549) Xenograft | 100 mg/kg/day, s.c. | 91 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Farnesyltransferase Inhibition Assay

This assay measures the ability of a compound to inhibit the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Peptide substrate (e.g., a biotinylated Ras C-terminal peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT)

-

This compound

-

Detection system (e.g., scintillation counting for radiolabeled FPP or fluorescence-based detection)

Procedure:

-

Prepare a reaction mixture containing assay buffer, the peptide substrate, and varying concentrations of this compound.

-

Initiate the reaction by adding FPP (containing a radiolabel or fluorescent tag) and farnesyltransferase.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Quantify the amount of farnesylated peptide using the chosen detection system.

-

Calculate the percent inhibition for each concentration of FTI-2148 and determine the IC50 value by fitting the data to a dose-response curve.

Geranylgeranyltransferase I Inhibition Assay

This assay is similar to the farnesyltransferase inhibition assay but uses geranylgeranyl pyrophosphate (GGPP) as the isoprenoid donor and a GGTase I-specific substrate.

Materials:

-

Recombinant human geranylgeranyltransferase I

-

Geranylgeranyl pyrophosphate (GGPP)

-

Peptide substrate for GGTase I (e.g., a biotinylated Rap1A C-terminal peptide)

-

Assay buffer (same as for FTase assay)

-

This compound

-

Detection system

Procedure: The procedure is analogous to the farnesyltransferase inhibition assay, with GGPP and the GGTase I substrate replacing FPP and the FTase substrate, respectively.

Cellular Ras Processing Assay

This assay determines the ability of a compound to inhibit the processing of Ras in whole cells.

Materials:

-

Cancer cell line expressing a specific Ras isoform (e.g., H-Ras)

-

FTI-2148 methylester prodrug (FTI-2153, for cell permeability)

-

Cell lysis buffer

-

Antibodies specific for processed and unprocessed forms of Ras

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat the cells with varying concentrations of FTI-2153 for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE. The unprocessed form of Ras will migrate slower than the processed, farnesylated form.

-

Transfer the proteins to a membrane and perform a Western blot using antibodies that can distinguish between the processed and unprocessed forms of Ras.

-

Quantify the band intensities to determine the ratio of unprocessed to processed Ras at each drug concentration.

-

Calculate the IC50 value for the inhibition of Ras processing.

In Vivo Antitumor Efficacy Study

This study evaluates the ability of FTI-2148 to inhibit tumor growth in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human tumor cells (e.g., A-549)

-

FTI-2148 formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Inject the human tumor cells subcutaneously into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer FTI-2148 or vehicle control to the mice according to the specified dose and schedule.

-

Measure the tumor volume with calipers at regular intervals throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.

-

Calculate the percent tumor growth inhibition for each treatment group compared to the control group.

Conclusion

This compound is a potent dual inhibitor of farnesyltransferase and geranylgeranyltransferase I that has demonstrated significant antitumor activity in preclinical models. Its non-thiol-containing peptidomimetic structure represents a key advance in the design of farnesyltransferase inhibitors. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers in the fields of cancer biology and drug development who are interested in further investigating the therapeutic potential of FTI-2148 and similar compounds. Further research and clinical evaluation are warranted to fully elucidate its efficacy and safety profile in the treatment of human cancers.

FTI-2148 diTFA: A Technical Guide to a Dual Farnesyltransferase and Geranylgeranyltransferase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-2148 diTFA is a potent, cell-permeable, peptidomimetic inhibitor of both farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). As a RAS C-terminal mimetic, it plays a crucial role in the inhibition of protein prenylation, a key post-translational modification essential for the function of numerous cellular proteins, including the Ras superfamily of small GTPases.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with available experimental data and its impact on cellular signaling pathways.

Chemical Properties and Structure

FTI-2148 is an imidazole-containing peptidomimetic.[6] The "diTFA" designation indicates that the compound is supplied as a ditrifluoroacetate salt.

| Property | Value | Source |

| Molecular Formula | C24H28N4O3S • 2CF3CO2H | [6] |

| Molecular Weight | 680.6 g/mol | [6] |

| CAS Number | 817586-01-9 | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and other organic solvents | N/A |

| Storage | Store at -20°C for long-term stability | [2] |

Mechanism of Action

This compound functions as a dual inhibitor of two key enzymes in the protein prenylation pathway: farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][3][5] These enzymes catalyze the attachment of farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP) to a cysteine residue within the C-terminal CaaX box of target proteins. This lipid modification is critical for the proper subcellular localization and function of these proteins.

The primary targets of FTI-2148 include proteins from the Ras superfamily, which are pivotal in signal transduction pathways regulating cell growth, proliferation, and survival. By inhibiting the farnesylation and geranylgeranylation of Ras and other proteins, FTI-2148 disrupts their membrane association and downstream signaling.

Inhibitory Activity:

| Target Enzyme | IC50 | Source |

| Farnesyl Transferase (FT-1) | 1.4 nM | [1][3][5] |

| Geranylgeranyl Transferase-1 (GGT-1) | 1.7 µM | [1][3][5] |

| P. falciparum Protein Farnesyltransferase (PFT) | 15 nM | [1][2] |

| Mammalian Protein Farnesyltransferase (PFT) | 0.82 nM | [1][2] |

| Mammalian Protein Geranylgeranyltransferase-I (PGGT-I) | 1700 nM | [1][2] |

Signaling Pathways

FTI-2148 has been shown to impact key signaling pathways that are often dysregulated in cancer. By inhibiting Ras processing, it can effectively block downstream signaling cascades, including the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are critical for cell proliferation and survival. Treatment with FTI-2148 has been observed to suppress the levels of phosphorylated Erk1/2 and phosphorylated Akt.[7]

Experimental Protocols

In Vitro Inhibition of Protein Farnesylation

A common method to assess the in vitro efficacy of FTI-2148 is to monitor the processing of farnesylated proteins, such as HDJ2.

Workflow:

Methodology:

-

Cell Culture: RAS-transformed NIH3T3 cells are cultured in appropriate media.

-

Treatment: Cells are treated with FTI-2148 at a specified concentration (e.g., 30 µM) for a designated time.[1][2]

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for the farnesylated protein of interest (e.g., HDJ2).

-

Analysis: The appearance of a slower-migrating band on the Western blot indicates the accumulation of the unprocessed, non-farnesylated form of the protein, demonstrating the inhibitory activity of FTI-2148.[7]

In Vivo Tumor Growth Inhibition

FTI-2148 has been evaluated in various mouse models to assess its anti-tumor efficacy.

Experimental Models:

-

Human Xenograft Nude Mouse Model: Human lung adenocarcinoma A-549 cells are implanted in nude mice.[1][2]

-

Ras Transgenic Mouse Model: Mice that are genetically engineered to develop tumors driven by a Ras oncogene are used.[1][2]

Dosing and Administration:

-

Subcutaneous Injection: FTI-2148 can be administered via subcutaneous injection, for example, at a dose of 25 mg/kg/day using a mini-pump for continuous delivery over 14 days.[1][2]

-

Intraperitoneal Injection: Intraperitoneal injection is another route of administration, with doses such as 25 or 50 mg/kg/day delivered via a mini-pump.[1][2]

Endpoint Analysis:

-

Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.

-

At the end of the study, tumors can be excised for further analysis, such as determining the inhibition of FTase and GGTase-I activity and evaluating the levels of downstream signaling proteins.

Conclusion

This compound is a valuable research tool for studying the roles of protein farnesylation and geranylgeranylation in cellular processes and disease. Its potent dual inhibitory activity against FTase and GGTase-1 makes it an important compound in the investigation of Ras-driven cancers and other diseases where these post-translational modifications are critical. Further research is required to fully elucidate its therapeutic potential and to develop detailed clinical protocols.

References

An In-Depth Technical Guide to the Role of FTI-2148 diTFA in the RAS Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The RAS family of small GTPases are critical regulators of cellular proliferation, differentiation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers, making the RAS signaling pathway a key target for therapeutic intervention. FTI-2148 diTFA has emerged as a potent inhibitor of RAS signaling by targeting a crucial post-translational modification required for RAS function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the RAS signaling cascade, and detailed protocols for its investigation.

Introduction to RAS Signaling and Farnesylation

The RAS proteins (KRAS, HRAS, and NRAS) function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. Activation of RAS triggers a cascade of downstream signaling events, most notably through the RAF-MEK-ERK (MAPK) pathway, which ultimately promotes cell growth and survival.

For RAS proteins to localize to the plasma membrane and exert their function, they must undergo a series of post-translational modifications. A critical initial step is the farnesylation of a cysteine residue within the C-terminal CAAX motif, a reaction catalyzed by the enzyme farnesyltransferase (FTase). Inhibition of this process represents a key strategy to disrupt aberrant RAS signaling in cancer.

This compound: A Dual Inhibitor of Protein Prenylation

This compound is a potent, RAS C-terminal mimetic that functions as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][2] By preventing the farnesylation of RAS, this compound effectively blocks its membrane association and subsequent activation of downstream signaling pathways.

Mechanism of Action

This compound acts as a competitive inhibitor of FTase, preventing the transfer of a farnesyl pyrophosphate (FPP) group to the cysteine residue of the RAS CAAX motif. This inhibition of farnesylation leads to the accumulation of unprocessed, cytosolic RAS, which is unable to participate in signaling events at the cell membrane. While primarily targeting FTase, this compound also exhibits inhibitory activity against GGTase-1 at higher concentrations.

References

FTI-2148 diTFA: A Technical Guide to its Target Proteins and Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-2148 diTFA is a potent, cell-permeable, and selective peptidomimetic inhibitor of protein farnesyltransferase (FTase). This technical guide provides an in-depth overview of the target proteins and substrates of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.

Primary Target Proteins: Farnesyltransferase and Geranylgeranyltransferase-I

This compound is a dual inhibitor, primarily targeting farnesyltransferase (FTase or FT-1) with high potency, and exhibiting a secondary, lower potency inhibitory activity against geranylgeranyltransferase-I (GGTase-I or GGT-1).[1][2][3][4] This dual inhibitory action is crucial for its efficacy in blocking the prenylation of a broad range of cellular proteins.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its target enzymes has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Species/Source | IC50 | Reference(s) |

| Farnesyltransferase (FTase/FT-1) | - | 1.4 nM | [1][2][3][4] |

| Geranylgeranyltransferase-I (GGTase-I/GGT-1) | - | 1.7 µM | [1][2][3][4] |

| Protein Farnesyltransferase (PFT) | P. falciparum | 15 nM | [1][3] |

| Protein Farnesyltransferase (PFT) | Mammalian | 0.82 nM | [1][3] |

| Protein Geranylgeranyltransferase-I (PGGT-I) | Mammalian | 1700 nM | [1][3] |

Key Substrates and Cellular Effects

The inhibition of FTase and GGTase-I by this compound prevents the post-translational attachment of farnesyl and geranylgeranyl isoprenoid groups, respectively, to the C-terminal CaaX box of substrate proteins. This disruption of prenylation affects the proper localization and function of numerous key signaling proteins.

Ras Superfamily of Small GTPases

A primary and well-characterized set of substrates for FTase are members of the Ras superfamily of small GTPases, which are critical regulators of cell growth, proliferation, and survival.

-

KRAS and NRAS: FTI-2148 has been shown to inhibit the prenylation of both KRAS and NRAS.[1] Inhibition of their farnesylation leads to their mislocalization from the plasma membrane to the cytosol, thereby abrogating their downstream signaling functions.

-

Rheb (Ras homolog enriched in brain): Rheb is a farnesylated GTPase that is a key activator of the mTORC1 signaling pathway. Inhibition of Rheb farnesylation by farnesyltransferase inhibitors has been demonstrated to block its function.

Other Farnesylated Proteins

-

HDJ2: FTI-2148 effectively inhibits the farnesylation of the exclusively farnesylated protein HDJ2, serving as a reliable marker for FTase inhibition in cellular assays.[1][3]

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for this compound.

References

- 1. Farnesylation-defective Rheb Increases Axonal Length Independently of mTORC1 Activity in Embryonic Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Blocking the Farnesyl Pocket of PDEδ Reduces Rheb-Dependent mTORC1 Activation and Survival of Tsc2-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

FTI-2148 diTFA: A Technical Guide to FTase and GGTase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of FTI-2148 diTFA against farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I). FTI-2148 is a Ras C-terminal mimetic and a potent dual inhibitor of these crucial enzymes involved in post-translational modification of proteins.[1][2] This document details its inhibitory constants (IC50), the experimental methodologies used for their determination, and the key signaling pathways affected.

Inhibitory Potency of this compound

FTI-2148 demonstrates high potency against mammalian protein farnesyltransferase, with significantly lower activity against geranylgeranyltransferase I, making it over 1000-fold more selective for FTase.[3] The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized below.

| Enzyme Target | Species/Source | IC50 Value |

| Farnesyltransferase (FTase / PFT) | Mammalian | 0.82 nM - 1.4 nM |

| Geranylgeranyltransferase I (GGTase I / PGGT-I) | Mammalian | 1.7 µM (1700 nM) |

| Farnesyltransferase (PFT) | Plasmodium falciparum | 15 nM |

Data compiled from multiple sources.[1][2]

Experimental Protocols for Determining IC50 Values

The determination of IC50 values for FTI-2148 typically involves in vitro enzyme assays that measure the incorporation of a radiolabeled isoprenoid group onto a protein substrate. A common method is the radioactive filter-binding assay or a more advanced scintillation proximity assay (SPA).

Principle of the Assay

Both FTase and GGTase catalyze the transfer of an isoprenoid lipid (farnesyl pyrophosphate - FPP, or geranylgeranyl pyrophosphate - GGPP) to a cysteine residue within a C-terminal "CaaX" motif of a target protein, such as Ras. The assay quantifies the amount of radiolabeled isoprenoid ([³H]FPP or [³H]GGPP) that is successfully transferred to the protein substrate in the presence of varying concentrations of the inhibitor.

Detailed Methodology: Radioactive Filter-Binding Assay

-

Reaction Mixture Preparation : A master mix is prepared containing an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 µM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT), the purified recombinant enzyme (FTase or GGTase I), and the protein substrate (e.g., His-tagged H-Ras or Ras-CVLL).

-

Inhibitor Dilution Series : this compound is serially diluted in an appropriate solvent (e.g., DMSO) and then added to the reaction wells to achieve a range of final concentrations. A control with no inhibitor is included.

-

Initiation of Reaction : The enzymatic reaction is initiated by adding the radiolabeled isoprenoid substrate, either [³H]farnesyl pyrophosphate ([³H]FPP) for the FTase assay or [³H]geranylgeranyl pyrophosphate ([³H]GGPP) for the GGTase I assay.

-

Incubation : The reaction plate is incubated at a controlled temperature (typically 37°C) for a specific duration (e.g., 30-60 minutes) to allow for enzymatic transfer of the radiolabel.

-

Termination and Filtration : The reaction is stopped by the addition of an acidic solution (e.g., 1 M HCl in ethanol). The reaction mixture is then transferred to a glass fiber filter mat. The protein, now carrying the radiolabel, will bind to the filter, while the unincorporated radiolabeled isoprenoid will pass through.

-

Washing : The filters are washed multiple times with a suitable wash buffer to remove any remaining unbound radioactivity.

-

Scintillation Counting : The filter mat is dried, and a scintillant fluid is added. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis : The radioactive counts are plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis is performed to fit a dose-response curve, from which the IC50 value is calculated.[4]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by FTI-2148 and a generalized workflow for the IC50 determination experiments.

Caption: FTI-2148 inhibits FTase, preventing Ras farnesylation and membrane localization.

Caption: Generalized experimental workflow for determining enzyme inhibition IC50 values.

Mechanism of Action

Farnesyltransferase inhibitors were initially developed to block the activity of the Ras protein, which is frequently mutated and constitutively active in many cancers.[4] Farnesylation is a critical post-translational modification that attaches a farnesyl lipid group to the C-terminus of Ras.[5] This modification increases the protein's hydrophobicity, facilitating its anchoring to the inner leaflet of the plasma membrane. Membrane association is essential for Ras to interact with its upstream activators and downstream effectors, such as those in the mitogen-activated protein kinase (MAPK) pathway.[6]

By competitively inhibiting FTase, FTI-2148 prevents the farnesylation of Ras, leaving it stranded in the cytosol in an inactive state.[6] This blockade disrupts the oncogenic signaling cascades that drive cell proliferation and survival. It is important to note that some proteins, like K-Ras and N-Ras, can undergo alternative prenylation by GGTase I when FTase is inhibited, a mechanism that can lead to resistance to FTIs. The dual-inhibitory nature of compounds like FTI-2148, albeit with much lower potency against GGTase I, is a subject of ongoing research to overcome such resistance. Additionally, FTIs affect other farnesylated proteins beyond Ras, including the Rho family of GTPases, which may contribute to their overall cellular effects.[7]

References

- 1. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Farnesyltransferase inhibition: a novel method of immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. smart.dhgate.com [smart.dhgate.com]

- 5. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FTI-2148 diTFA in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-2148 is a potent and highly selective, non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase). The attachment of a farnesyl group to the C-terminal CAAX motif of Ras proteins is a critical post-translational modification required for their proper membrane localization and subsequent activation of downstream signaling pathways.[1] Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anti-cancer drug development. FTI-2148, as a di-trifluoroacetic acid (diTFA) salt, offers improved handling and solubility for in vitro experimental use. These application notes provide detailed protocols for investigating the biological effects of FTI-2148 diTFA in a laboratory setting.

Mechanism of Action

FTI-2148 acts as a RAS C-terminal mimetic, competitively inhibiting the farnesyltransferase (FT-1) enzyme.[2][3] This prevents the farnesylation of key signaling proteins, most notably members of the Ras superfamily. By blocking this lipid modification, FTI-2148 disrupts the localization of Ras to the plasma membrane, thereby inhibiting the activation of downstream oncogenic signaling cascades such as the RAF-MEK-ERK and PI3K-AKT pathways. While primarily targeting FTase, FTI-2148 also exhibits inhibitory activity against geranylgeranyl transferase-1 (GGT-1) at higher concentrations.

Quantitative Data Summary

The inhibitory activity of FTI-2148 has been quantified against its primary targets, demonstrating high potency and selectivity for farnesyltransferase.

| Target Enzyme | IC50 Value | Reference |

| Farnesyl Transferase (FT-1) | 1.4 nM | [2][3] |

| Geranylgeranyl Transferase-1 (GGT-1) | 1.7 µM | [2][3] |

| Mammalian PFT | 0.82 nM | [2] |

| P. falciparum PFT | 15 nM | [2] |

| Mammalian PGGT-I | 1700 nM | [2] |

Signaling Pathway Diagram

Caption: this compound inhibits farnesyltransferase (FTase), preventing Ras farnesylation and membrane localization, which in turn blocks downstream signaling pathways like RAF-MEK-ERK and PI3K-AKT that drive cell proliferation and survival.

Experimental Protocols

Preparation of this compound Stock Solution

Note: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution to minimize the final concentration of DMSO in cell culture media (ideally ≤ 0.1%).

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Calculate the required amount of this compound to prepare a 10 mM stock solution.

-

Aseptically add the calculated volume of DMSO to the vial of this compound.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

Cell Viability/Proliferation Assay

This protocol describes a general method using a tetrazolium-based assay (e.g., MTT or XTT) to assess the effect of this compound on the proliferation of cancer cell lines, such as the human lung adenocarcinoma cell line A549.

Experimental Workflow Diagram

Caption: Workflow for determining cell viability in response to this compound treatment using a tetrazolium-based assay.

Protocol:

-

Cell Seeding:

-

Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 48 to 72 hours.

-

-

MTT/XTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

For the MTT assay, add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis of Protein Farnesylation

This protocol is designed to assess the inhibitory effect of this compound on the farnesylation of target proteins like H-Ras or the chaperone protein HDJ2 in RAS-transformed NIH3T3 cells. Inhibition of farnesylation leads to an increase in the apparent molecular weight of the protein, which can be visualized as a mobility shift on an SDS-PAGE gel.

Protocol:

-

Cell Culture and Treatment:

-

Culture RAS-transformed NIH3T3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound (e.g., at a concentration of 30 µM) or vehicle control (DMSO) for 24-48 hours.[2]

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 12% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H-Ras, HDJ2, or another farnesylated protein overnight at 4°C. Also, probe a separate blot or the same blot after stripping with an antibody against a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

-

Analysis:

-

Compare the bands in the this compound-treated lanes to the vehicle control. A band shift to a higher molecular weight in the treated lanes indicates the accumulation of the unprocessed, non-farnesylated form of the target protein.

-

Analysis of Downstream KRAS Signaling

This protocol outlines the procedure to investigate the effect of this compound on the phosphorylation status of key downstream effectors of the KRAS signaling pathway, such as ERK and AKT, in a relevant cancer cell line (e.g., A549).

Protocol:

-

Cell Culture, Serum Starvation, and Treatment:

-

Culture A549 cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours by replacing the complete medium with a serum-free medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 2-4 hours.

-

Stimulate the cells with a growth factor such as EGF (Epidermal Growth Factor) for 15-30 minutes to activate the KRAS pathway.

-

-

Protein Extraction and Western Blotting:

-

Lyse the cells and perform protein quantification as described in the previous protocol.

-

Perform SDS-PAGE and Western blotting as described above.

-

Probe the membranes with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and AKT (p-AKT), as well as antibodies for total ERK and total AKT to normalize for protein loading.

-

Use an appropriate loading control like β-actin or GAPDH.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phosphorylated protein to total protein for both ERK and AKT.

-

Compare the ratios in the this compound-treated samples to the stimulated control to determine the extent of signaling inhibition.

-

Disclaimer: The provided protocols are intended as a general guide. Optimal conditions such as cell seeding density, this compound concentrations, and incubation times may vary depending on the specific cell line and experimental setup. It is highly recommended to perform initial optimization experiments to determine the ideal parameters for your research.

References

Application Notes and Protocols for FTI-2148 diTFA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-2148 is a potent, cell-permeable, peptidomimetic compound that acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1] It functions as a C-terminal mimetic of the Ras protein, a key signaling molecule frequently mutated in various cancers. By inhibiting the prenylation of Ras and other proteins, FTI-2148 disrupts their localization to the cell membrane, a critical step for their activation and downstream signaling. These application notes provide detailed guidelines and protocols for the use of FTI-2148 diTFA in a cell culture setting to study its effects on cellular processes.

Mechanism of Action

FTI-2148 exhibits high potency against farnesyltransferase with an IC50 of 1.4 nM, and also inhibits geranylgeranyltransferase-1 at higher concentrations, with an IC50 of 1.7 μM.[1] The primary mechanism of action involves the inhibition of the transfer of farnesyl and geranylgeranyl isoprenoid groups to the C-terminal cysteine residue of target proteins, including members of the Ras superfamily (KRAS, NRAS, HRAS). This post-translational modification is essential for the proper subcellular localization and function of these proteins. Inhibition of prenylation leads to the accumulation of unprocessed, cytosolic proteins, thereby blocking their signaling cascades, such as the MAPK/Erk and PI3K/Akt pathways. This disruption can lead to cell growth inhibition and apoptosis in cancer cells dependent on these pathways.

Data Presentation

| Parameter | Value | Reference |

| IC50 (FTase) | 1.4 nM | [1] |

| IC50 (GGTase-1) | 1.7 µM | [1] |

| Effective Concentration (in vitro) | 5 - 30 µM | |

| Molecular Weight | 680.62 g/mol | |

| Formulation | di-trifluoroacetate salt |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

-

Prepare a stock solution of 10 mM this compound in DMSO. For example, for 1 mg of this compound (MW: 680.62), add 146.9 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the stock solution in sterile PBS or culture medium just before adding to the cells.

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 30 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Following incubation, add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Detecting KRAS Prenylation Shift

Inhibition of farnesylation prevents the addition of a hydrophobic farnesyl group to KRAS, causing the unprenylated protein to migrate slower on an SDS-PAGE gel.

Materials:

-

Cell lysates from FTI-2148-treated and control cells

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Western blot apparatus

-

PVDF or nitrocellulose membrane

-

Primary antibody against KRAS

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-KRAS antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Look for a band shift, where the band corresponding to KRAS in the FTI-2148-treated samples appears at a slightly higher molecular weight compared to the control samples.

Apoptosis Assay (Annexin V Staining)

Materials:

-

Cells treated with FTI-2148 and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Induce apoptosis in your cells of interest by treating them with FTI-2148 for the desired time and concentration.

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Immunofluorescence for KRAS Localization

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., BSA in PBS)

-

Primary antibody against KRAS

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on sterile coverslips in a culture plate and allow them to adhere.

-

Treat the cells with FTI-2148 or vehicle control for the desired duration.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells with PBS.

-

Block the cells with blocking buffer for 30-60 minutes.

-

Incubate the cells with the primary anti-KRAS antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the subcellular localization of KRAS using a fluorescence microscope. In control cells, KRAS should be localized to the plasma membrane, while in FTI-2148-treated cells, a more diffuse, cytosolic staining is expected.

Troubleshooting

-

Low Cell Viability in Control Group: Ensure the final DMSO concentration is not toxic to your cells. Perform a DMSO toxicity curve if necessary.

-

No Band Shift in Western Blot: Increase the concentration of FTI-2148 or the treatment duration. Ensure the gel percentage is appropriate to resolve small size differences.

-

High Background in Immunofluorescence: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.

-

Compound Precipitation: If precipitation is observed in the culture medium, prepare fresh dilutions from the stock solution. Consider the use of a solubilizing agent if recommended by the manufacturer, though this is not standard for FTI-2148.

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for FTI-2148 diTFA in Cancer Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

FTI-2148 diTFA is a potent, cell-permeable, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I).[1][2][3] It acts as a peptidomimetic of the C-terminal CAAX motif of RAS proteins, thereby blocking their essential post-translational prenylation. This inhibition prevents the localization of RAS and other prenylated proteins to the cell membrane, which is critical for their activation and downstream signaling. Dysregulation of RAS signaling is a hallmark of many cancers, making its upstream modifiers like FTase and GGTase I attractive therapeutic targets. This compound offers a tool to probe the consequences of inhibiting protein prenylation in various cancer cell lines, particularly those with RAS mutations.

These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell viability, to analyze the inhibition of the KRAS signaling pathway, and to assess the induction of apoptosis.

Mechanism of Action

This compound competitively inhibits FTase and GGTase I, the enzymes responsible for attaching farnesyl and geranylgeranyl isoprenoid groups to the cysteine residue of the CAAX motif in proteins like RAS. This inhibition leads to the accumulation of unprocessed, cytosolic RAS, preventing its association with the inner leaflet of the plasma membrane and subsequent activation of downstream pro-proliferative and survival pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR cascades. By inhibiting both FTase and GGTase I, this compound can prevent the alternative prenylation of KRAS by GGTase I that is observed with FTase-only inhibitors.

References

Application Notes and Protocols for FTI-2148 diTFA in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of FTI-2148 diTFA, a potent dual inhibitor of farnesyl transferase (FTase) and geranylgeranyl transferase-I (GGTase-I), in preclinical in vivo mouse models. The following protocols and data are intended to facilitate the design and execution of efficacy studies.

Mechanism of Action

This compound functions as a RAS C-terminal mimetic, effectively blocking the post-translational modification of key signaling proteins.[1][2] It demonstrates potent inhibition of farnesyl transferase (FT-1) with an IC50 of 1.4 nM and also inhibits geranylgeranyl transferase-1 (GGT-1) at a higher concentration with an IC50 of 1.7 µM.[1][2] By preventing the farnesylation and geranylgeranylation of proteins such as those in the Ras superfamily, FTI-2148 disrupts their proper membrane localization and subsequent activation of downstream signaling pathways crucial for cell growth, proliferation, and survival. This mechanism makes it a valuable tool for investigating Ras-driven cancers.

Signaling Pathway of this compound

Caption: this compound signaling pathway.

In Vivo Efficacy Data Summary

The following table summarizes the reported efficacy of this compound in various mouse models. This data can serve as a reference for dose selection and expected outcomes.

| Mouse Model | Cell Line | Dosage | Administration Route & Schedule | Efficacy |

| Human Xenograft Nude Mouse Model | - | 25 mg/kg/day | Subcutaneous injection via mini-pump for 14 days | 77% tumor growth inhibition by the end of treatment.[1][3] |

| Human Lung Adenocarcinoma Model | A-549 | 25 or 50 mg/kg/day | Intraperitoneal injection via mini-pump; started on day 15, stopped on day 45, and restarted from day 53-83. | 91% tumor growth inhibition.[1][3] |

| Ras Transgenic Mouse Model | - | 100 mg/kg/day | Subcutaneous injection for 14 days | Resulted in breast tumor regression.[1][3] Reduced regression by 87 ± 3% of mammary carcinomas.[1] |

Experimental Protocols

Below are detailed protocols for the administration of this compound in mouse models based on published studies. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Protocol 1: Subcutaneous Administration for Tumor Growth Inhibition

This protocol is suitable for xenograft models to assess the impact of FTI-2148 on tumor growth.

Materials:

-

This compound

-

Sterile vehicle (e.g., DMSO, PEG, saline; vehicle composition should be optimized for solubility and tolerability)

-

Implantable mini-osmotic pumps

-

Syringes and needles (appropriate gauge for subcutaneous injection)

-

Tumor-bearing mice (e.g., nude mice with human tumor xenografts)

-

Calipers for tumor measurement

-

Anesthetic and surgical tools for mini-pump implantation

Procedure:

-

Animal Model: Establish tumors in immunocompromised mice by subcutaneously injecting tumor cells. Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

-

Drug Preparation: Prepare this compound solution in a sterile vehicle at the desired concentration to deliver 25 mg/kg/day. The concentration will depend on the pump's flow rate and the mouse's weight.

-

Mini-Pump Loading: Under sterile conditions, load the mini-osmotic pumps with the this compound solution according to the manufacturer's instructions.

-

Pump Implantation: Anesthetize the mouse. Make a small subcutaneous incision on the back of the mouse and insert the loaded mini-osmotic pump. Close the incision with wound clips or sutures.

-

Treatment Period: The mini-pump will continuously deliver the compound for the specified duration (e.g., 14 days).

-

Tumor Monitoring: Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight 2-3 times per week.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Intraperitoneal Administration for Systemic Treatment

This protocol describes the use of intraperitoneal injections for systemic delivery of FTI-2148.

Materials:

-

This compound

-

Sterile vehicle

-

Implantable mini-osmotic pumps

-

Syringes and needles (25-27 gauge)

-

Tumor-bearing mice

-

Anesthetic and surgical tools for mini-pump implantation

Procedure:

-

Animal Model: As described in Protocol 1.

-

Drug Preparation: Prepare this compound solution for delivery of 25 or 50 mg/kg/day.

-

Mini-Pump Loading: Load the mini-osmotic pumps with the prepared drug solution.

-

Pump Implantation: Anesthetize the mouse. Make a small midline incision in the abdominal skin and peritoneum. Carefully insert the mini-osmotic pump into the peritoneal cavity. Suture the peritoneal wall and close the skin incision.

-

Treatment Schedule: The treatment can be continuous or intermittent as described in the efficacy table (e.g., continuous for a period, followed by a break, and then resumption of treatment).

-

Monitoring and Endpoint: Monitor tumor growth and animal health as described in Protocol 1.

Protocol 3: High-Dose Subcutaneous Bolus Injection for Regression Studies

This protocol is based on studies aiming to induce tumor regression.

Materials:

-

This compound

-

Sterile vehicle

-

Syringes and needles (appropriate gauge for subcutaneous injection)

-

Tumor-bearing mice (e.g., transgenic models with spontaneous tumors)

Procedure:

-

Animal Model: Utilize a relevant mouse model, such as a ras transgenic model that develops spontaneous tumors.

-

Drug Preparation: Prepare a solution of this compound to deliver a daily dose of 100 mg/kg.

-

Administration: Administer the drug via subcutaneous injection once daily for the duration of the study (e.g., 14 days). Rotate injection sites to minimize local irritation.

-

Monitoring: Monitor tumor size and the overall health of the animals daily. Note any signs of tumor regression.

-

Pharmacodynamic Assessment: To confirm target engagement, a short-term study (e.g., 4 days) can be conducted where tumors are harvested post-treatment to measure the inhibition of FTase activity.[3]

Experimental Workflow

Caption: General experimental workflow for in vivo mouse studies.

Important Considerations

-

Vehicle Selection: The solubility and stability of this compound in the chosen vehicle should be confirmed. The vehicle should also be tested for any intrinsic toxicity or effect on tumor growth.

-

Animal Welfare: All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use. Monitor animals closely for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.

-

Pharmacokinetics: The dosing regimen may need to be optimized based on the pharmacokinetic properties of this compound in mice.

-

Controls: Always include a vehicle-treated control group to accurately assess the efficacy of the compound. A positive control group with a standard-of-care agent may also be beneficial.

References

Application Notes and Protocols for FTI-2148 diTFA Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of FTI-2148 diTFA, a dual farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I) inhibitor, for use in preclinical animal studies. The document includes detailed protocols for administration, quantitative data from reported studies, and diagrams illustrating the compound's mechanism of action and experimental workflows.

Introduction

FTI-2148 is a RAS C-terminal mimetic that potently inhibits FTase and GGTase-I, with IC50 values of 1.4 nM and 1.7 µM, respectively[1][2][3]. By inhibiting these enzymes, FTI-2148 prevents the post-translational modification (prenylation) of key signaling proteins, most notably those in the Ras superfamily. This disruption of Ras localization to the cell membrane interferes with downstream signaling pathways that are critical for cell growth, proliferation, and survival, making FTI-2148 a promising agent for cancer research[4][5].

Data Presentation

The following table summarizes quantitative data from various in vivo studies investigating the efficacy of this compound in different mouse models.

| Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings |

| Ras transgenic mouse model | Subcutaneous injection | 100 mg/kg/day | 14 days | 87 ± 3% regression of mammary carcinomas[1]. |

| Human Xenograft Nude Mouse Model | Subcutaneous injection (mini-pump) | 25 mg/kg/day | 14 days | 77% inhibition of tumor growth[1][2]. |

| Human lung adenocarcinoma A-549 cells induced mouse model | Intraperitoneal injection (mini-pump) | 25 or 50 mg/kg/day | Day 15-45 and 53-83 | 91% inhibition of tumor growth[1][2]. |

| Breast tumor model in mice | Subcutaneous injection | 100 mg/kg/day | 4 days | 85-88% inhibition of FTase activity in tumors[1][2]. |

Signaling Pathway

This compound targets the prenylation step in the Ras signaling pathway. Ras proteins require farnesylation or geranylgeranylation to anchor to the inner surface of the plasma membrane, a prerequisite for their activation and subsequent downstream signaling. By inhibiting FTase and GGTase-I, FTI-2148 prevents this localization, thereby blocking the entire downstream cascade.

Caption: FTI-2148 inhibits FTase/GGTase-I, preventing Ras prenylation and membrane localization.

Experimental Protocols

The following are detailed protocols for the subcutaneous and intraperitoneal administration of this compound in mice. These protocols are based on standard, widely accepted procedures.

Formulation of this compound for Injection

A common formulation for in vivo studies involves dissolving the compound in a vehicle suitable for injection. An example formulation is:

-

5% DMSO

-

30% PEG300

-

5% Tween 80

-

60% Saline/PBS

Protocol:

-

Calculate the required amount of this compound based on the desired dosage and the number and weight of the animals.

-

Dissolve the calculated amount of this compound in DMSO to create a stock solution.

-

Add PEG300 to the DMSO stock solution and mix thoroughly until clear.

-

Add Tween 80 and mix until the solution is clear.

-

Finally, add saline or PBS to reach the final desired volume and concentration. Mix thoroughly.

-

The final solution should be sterile. If necessary, filter through a 0.22 µm syringe filter.

Subcutaneous (SC) Injection Protocol

Materials:

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

70% alcohol swabs

-

Prepared this compound solution

-

Appropriate animal restraint device

Procedure:

-

Properly restrain the mouse to expose the dorsal side.

-

Disinfect the injection site, typically the loose skin over the shoulders (scruff), with a 70% alcohol swab.

-

Create a "tent" of skin by gently pinching the disinfected area.

-

Insert the needle, bevel up, into the base of the skin tent at a shallow angle, parallel to the body.

-

Gently pull back the plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and re-insert at a different site with a fresh needle.

-

If no blood is aspirated, slowly depress the plunger to inject the solution.

-

Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.

-

Return the animal to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Injection Protocol

Materials:

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

70% alcohol swabs

-

Prepared this compound solution

-

Appropriate animal restraint device

Procedure:

-

Properly restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downwards. This allows the abdominal organs to shift cranially.

-

The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Disinfect the injection site with a 70% alcohol swab.

-

Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.

-

Gently aspirate to ensure the needle has not punctured the bladder, intestines, or a blood vessel. If urine, intestinal contents, or blood is aspirated, discard the syringe and start over with fresh materials.

-

If the aspiration is clear, slowly inject the solution.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress or adverse effects.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FTI-2148 | TargetMol [targetmol.com]

- 3. tebubio.com [tebubio.com]

- 4. researchgate.net [researchgate.net]

- 5. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Detecting the Effects of FTI-2148 diTFA using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-2148 diTFA is a potent, cell-permeable small molecule that acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][2] It exhibits significantly higher potency against FTase, with IC50 values in the low nanomolar range, making it a valuable tool for studying the biological roles of protein farnesylation.[1][2] Farnesylation is a critical post-translational modification where a 15-carbon farnesyl pyrophosphate group is attached to a cysteine residue within a C-terminal "CAAX" box of a target protein. This modification is essential for the proper subcellular localization and function of numerous proteins involved in signal transduction, cell proliferation, and survival, most notably members of the Ras superfamily of small GTPases.

Inhibition of FTase by this compound prevents the farnesylation of key signaling proteins, leading to their mislocalization and inactivation. This application note provides a detailed protocol for detecting the cellular effects of this compound using Western blot analysis, focusing on a primary biomarker of FTase inhibition and key downstream signaling pathways.

Mechanism of Action of this compound

This compound primarily targets farnesyltransferase, preventing the attachment of a farnesyl group to proteins with a C-terminal CAAX motif. This inhibition disrupts the membrane association and subsequent activation of key signaling molecules. The Ras/Raf/MEK/ERK (MAPK) pathway is a well-established downstream target of farnesyltransferase inhibitors. By preventing the farnesylation of Ras, its localization to the plasma membrane is impaired, leading to a reduction in downstream signaling, including the phosphorylation of ERK. Additionally, farnesyltransferase inhibitors have been shown to affect the Rho family of GTPases, such as RhoB. Inhibition of farnesylation can lead to an accumulation of unfarnesylated RhoB, which can have distinct cellular functions.

Experimental Protocols

A. Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines for your study. Cell lines with known Ras mutations (e.g., NIH3T3 cells transformed with H-Ras) are often used to study farnesyltransferase inhibitors.

-

Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Seed cells and allow them to adhere and reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) for a specified duration (e.g., 24 hours). A time-course experiment (e.g., 6, 12, 24, 48 hours) can also be performed. Include a vehicle-treated control (e.g., DMSO).

-

B. Protein Extraction (Cell Lysis)

This protocol is designed to preserve post-translational modifications, including protein prenylation and phosphorylation.

-

Lysis Buffer Preparation: Prepare a modified RIPA buffer and keep it on ice. For 10 mL of lysis buffer, combine:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium deoxycholate

-

0.1% SDS

-

1 mM EDTA

-

Immediately before use, add:

-

1X Protease Inhibitor Cocktail

-

1X Phosphatase Inhibitor Cocktail

-

-

-

Cell Lysis:

-

Place the cell culture dish on ice and aspirate the culture medium.

-

Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 200-400 µL for a 10 cm dish).

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Store the lysates at -80°C until further use.

-

C. Western Blot Protocol

-

SDS-PAGE:

-

Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of a 10-12% SDS-polyacrylamide gel for analyzing p-ERK, RhoB, and loading controls. For resolving the farnesylated and unfarnesylated forms of HDJ-2 (approx. 45 kDa), a 10% gel is recommended to achieve better separation of the shifted band.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Ensure the membrane is activated with methanol before use.

-

Typical transfer conditions for a wet transfer are 100V for 60-90 minutes at 4°C. These conditions may need to be optimized for your specific system.

-

-

Immunodetection:

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% BSA in TBST is recommended.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are listed in Table 2.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10-15 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Data Presentation and Analysis

Biomarkers for this compound Activity

-

HDJ-2 (DNAJA1): This chaperone protein is exclusively farnesylated. Inhibition of FTase by this compound prevents its farnesylation, resulting in a slower migrating, higher molecular weight band on an SDS-PAGE gel. The appearance of this upper band is a direct and reliable indicator of FTase inhibition in cells.

-

Phospho-ERK1/2 (p-ERK1/2): As a downstream effector of the Ras pathway, the levels of phosphorylated ERK1/2 are expected to decrease upon treatment with this compound.

-

RhoB: Farnesyltransferase inhibitors can lead to an accumulation of unfarnesylated RhoB, which may have altered stability or function. Monitoring total RhoB levels can provide insights into the broader effects of FTase inhibition.

Quantitative Data Summary

The following tables provide a template for presenting quantitative data obtained from Western blot analysis. Densitometry analysis of the Western blot bands should be performed using software such as ImageJ. The intensity of the protein of interest should be normalized to a loading control (e.g., GAPDH or β-actin).

Table 1: Effect of this compound on HDJ-2 Farnesylation

| Treatment | Concentration (µM) | Farnesylated HDJ-2 (Normalized Intensity) | Unfarnesylated HDJ-2 (Normalized Intensity) | % Unfarnesylated HDJ-2 |

| Vehicle (DMSO) | - | 1.00 ± 0.05 | 0.00 ± 0.00 | 0% |

| This compound | 1 | 0.65 ± 0.08 | 0.35 ± 0.06 | 35% |

| This compound | 10 | 0.20 ± 0.04 | 0.80 ± 0.09 | 80% |

| This compound | 30 | 0.05 ± 0.02 | 0.95 ± 0.11 | 95% |

Data are represented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on Downstream Signaling Pathways

| Target Protein | Treatment (30 µM this compound) | Fold Change (vs. Vehicle) | Primary Antibody (Example) | Recommended Dilution |

| p-ERK1/2 | 24 hours | 0.45 ± 0.07 | Cell Signaling Technology #4370 | 1:1000 |

| Total ERK1/2 | 24 hours | 1.02 ± 0.06 | Cell Signaling Technology #4695 | 1:1000 |

| RhoB | 24 hours | 1.85 ± 0.15 | Santa Cruz Biotechnology sc-8048 | 1:500 |

| GAPDH | 24 hours | 1.00 (Loading Control) | Cell Signaling Technology #5174 | 1:2000 |

Data are represented as mean ± SD from three independent experiments.

Conclusion

This application note provides a comprehensive protocol for utilizing Western blot analysis to detect and quantify the cellular effects of the farnesyltransferase inhibitor, this compound. By monitoring the farnesylation status of the biomarker HDJ-2 and assessing the impact on downstream signaling pathways such as Ras/ERK and RhoB, researchers can effectively characterize the mechanism of action of this and other farnesyltransferase inhibitors. The provided protocols and data presentation formats offer a robust framework for obtaining reliable and reproducible results in the fields of cancer biology and drug development.

References

Application Notes and Protocols: Assessing Inhibition of KRAS Prenylation with FTI-2148 diTFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS, a member of the RAS superfamily of small GTPases, is a critical signaling protein that regulates cellular proliferation, differentiation, and survival.[1][2] Its proper function and localization to the plasma membrane are dependent on a post-translational modification called prenylation.[3][4][5] This process involves the covalent attachment of a farnesyl or a geranylgeranyl isoprenoid lipid to a cysteine residue at the C-terminus of the protein, a reaction catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively.[3][4][6] In many cancers, mutated KRAS is constitutively active, driving uncontrolled cell growth.[7][8] Inhibition of KRAS prenylation presents a therapeutic strategy to disrupt its oncogenic signaling.

FTI-2148 is a potent inhibitor of farnesyltransferase, designed to block the prenylation of RAS proteins and other farnesylated proteins.[9][10] This document provides detailed protocols for assessing the inhibitory effect of FTI-2148 diTFA on KRAS prenylation and its downstream consequences.

Quantitative Data Summary

The following tables summarize the reported inhibitory activity of FTI-2148.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | FTI-2148 IC₅₀ | Selectivity (over GGT-1) | Reference |

| Farnesyltransferase (FTase) | 1.4 nM | ~1214-fold | [10] |

| Geranylgeranyltransferase-I (GGTase-I) | 1700 nM (1.7 µM) | - | [9][10] |

Table 2: In Vivo Antitumor Efficacy of FTI-2148

| Cancer Model | Treatment Regimen | Tumor Growth Inhibition/Regression | Reference |

| Human Lung Adenocarcinoma (A-549) Xenograft | 25 or 50 mg/kg/day (i.p. mini-pump) | 91% inhibition | [9] |

| Human Xenograft Nude Mouse Model | 25 mg/kg/day (s.c. mini-pump) for 14 days | 77% inhibition | [9] |

| ras Transgenic Mouse Model (Mammary Carcinomas) | 100 mg/kg/day (s.c. injection) for 14 days | 87 ± 3% regression | [9] |

Signaling Pathways and Experimental Workflow

KRAS Signaling Pathway

KRAS cycles between an inactive GDP-bound state and an active GTP-bound state.[1] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, KRAS-GTP engages downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, to promote cell proliferation, survival, and growth.[1][7][11]

Caption: Simplified KRAS signaling cascade.

Mechanism of FTI-2148 Action

FTI-2148 inhibits farnesyltransferase (FTase), the enzyme responsible for attaching a farnesyl group to the KRAS protein. This inhibition prevents the proper localization of KRAS to the cell membrane, which is essential for its signaling activity.[5][9][10]

Caption: FTI-2148 inhibits KRAS farnesylation.

Experimental Workflow for Assessing KRAS Prenylation Inhibition

A multi-faceted approach is recommended to thoroughly assess the effects of FTI-2148. This workflow combines biochemical and cell-based assays to confirm target engagement and downstream functional consequences.

Caption: Workflow for FTI-2148 evaluation.

Experimental Protocols

Western Blot for KRAS Mobility Shift

Principle: Inhibition of KRAS prenylation results in an unlipidated protein that migrates faster on an SDS-PAGE gel than its mature, prenylated counterpart. This electrophoretic mobility shift is a hallmark of farnesyltransferase inhibition.[6][12][13]

Materials:

-